

Technical Support Center: Improving the Oral Bioavailability of Tomivosertib

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Compound of Interest

Compound Name: M090

Cat. No.: B15536715

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This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the oral bioavailability of tomivosertib (eFT-508).

Frequently Asked Questions (FAQs)

Q1: What is tomivosertib and what is its mechanism of action?

A1: Tomivosertib (formerly eFT-508) is an orally bioavailable, potent, and highly selective inhibitor of the mitogen-activated protein kinase (MAPK)-interacting kinases 1 and 2 (MNK1 and MNK2).[1][2][3] By inhibiting MNK1/2, tomivosertib prevents the phosphorylation of the eukaryotic translation initiation factor 4E (eIF4E).[1][2][3][4] This, in turn, downregulates the translation of messenger RNAs (mRNAs) that are crucial for tumor cell proliferation, survival, and immune signaling.[1]

Q2: What is the known oral bioavailability of tomivosertib?

A2: Preclinical studies in mice have shown the oral bioavailability of tomivosertib to be in the range of 55.66–82.50%. While specific bioavailability data in humans is not publicly available, clinical trials have demonstrated that tomivosertib is orally active in patients.[4][5][6]

Q3: What are the main challenges affecting the oral bioavailability of tomivosertib?

A3: Like many kinase inhibitors, tomivosertib's oral bioavailability can be influenced by its physicochemical properties.[7][8] Based on available information, a key challenge is its poor aqueous solubility.[3] Factors such as first-pass metabolism and potential interactions with drug transporters may also play a role, although specific data for tomivosertib is limited.[9][10][11][12]

Q4: What formulation strategies can be employed to improve the oral bioavailability of poorly soluble drugs like tomivosertib?

A4: Several strategies can be explored to enhance the oral bioavailability of poorly soluble compounds. These include:

- Particle Size Reduction: Micronization or nanosizing can increase the surface area for dissolution.[13]
- Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix can enhance solubility and dissolution rate.[14]
- Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve absorption by utilizing lipid absorption pathways.[7][8]
- Salt Formation: Creating a more soluble salt form of the drug can be effective if the compound has ionizable groups.[7][8]
- Co-crystals: Engineering co-crystals with a benign co-former can alter the crystal lattice and improve physicochemical properties.

Troubleshooting Guide

Issue	Potential Cause	Recommended Action
Low and variable oral exposure in preclinical animal studies.	Poor aqueous solubility leading to incomplete dissolution in the gastrointestinal tract.	1. Characterize the solid-state properties of your tomivosertib batch (e.g., crystallinity, particle size).2. Attempt formulation strategies to enhance solubility, such as creating an amorphous solid dispersion or a lipid-based formulation.3. Consider using a different salt form of tomivosertib if available.
Significant first-pass metabolism in the gut wall or liver.	1. Conduct in vitro metabolism studies using liver microsomes or hepatocytes to identify the primary metabolizing enzymes.2. If metabolism is extensive, consider co-administration with a known inhibitor of the identified enzymes in preclinical models to confirm the impact on bioavailability.	
Efflux by intestinal transporters (e.g., P-glycoprotein).	1. Perform in vitro permeability assays using Caco-2 cells to assess the potential for active efflux.2. If efflux is suspected, repeat the Caco-2 assay in the presence of a known efflux pump inhibitor (e.g., verapamil).	
High variability in plasma concentrations between individual animals.	Differences in gastrointestinal physiology (e.g., gastric pH, transit time).	1. Ensure strict control over experimental conditions, including fasting times and dosing procedures.2. Consider

using a larger number of animals to account for biological variability.³. Investigate if co-administration with food has a significant effect on absorption.

Formulation instability or non-uniformity.	1. Verify the stability and homogeneity of your dosing formulation. ² . For suspensions, ensure adequate mixing before each dose administration.
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Inconsistent results in in vitro dissolution assays.
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Inappropriate dissolution medium or method.

1. Test a range of biorelevant dissolution media that mimic gastric and intestinal fluids (fasted and fed states). ² . Optimize the dissolution apparatus settings (e.g., agitation speed).
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Physical changes in the drug substance during the assay.
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1. Analyze the solid form of tomivosertib before and after the dissolution experiment to check for any changes in crystallinity.
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Data Presentation

Table 1: Preclinical Pharmacokinetic Parameters of Tomivosertib in Mice

Parameter	Value	Reference
Oral Bioavailability (F%)	55.66 – 82.50%	[1]
Clearance (CL)	50.29 mL/min/kg	[1]
Volume of Distribution (Vss)	6506 mL/kg	[1]

Note: These parameters were determined following a single oral dose.

Table 2: Physicochemical Properties of Tomivosertib

Property	Value	Reference
Molecular Weight	340.4 g/mol	[1]
Molecular Formula	C17H20N6O2	[1]
Water Solubility	Insoluble	[3]
DMSO Solubility	13 mg/mL (38.19 mM)	[3]
Ethanol Solubility	Insoluble	[3]

Experimental Protocols

Protocol 1: In Vitro Permeability Assessment using Caco-2 Cells

This protocol is a general guideline for assessing the intestinal permeability of tomivosertib and identifying potential efflux transporter interactions.

1. Cell Culture:

- Culture Caco-2 cells on permeable filter supports (e.g., Transwell® plates) for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
- Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

2. Permeability Assay:

- Prepare a stock solution of tomivosertib in a suitable solvent (e.g., DMSO) and dilute it to the final experimental concentration in transport buffer (e.g., Hank's Balanced Salt Solution with HEPES).
- Apical to Basolateral (A-to-B) Transport: Add the tomivosertib solution to the apical (upper) chamber of the Transwell plate.
- Basolateral to Apical (B-to-A) Transport: Add the tomivosertib solution to the basolateral (lower) chamber.

- Incubate the plates at 37°C with gentle shaking.
- At predetermined time points, collect samples from the receiver chamber and replace with fresh transport buffer.
- To investigate the involvement of P-gp or other efflux transporters, perform the assay in the presence and absence of a known inhibitor (e.g., verapamil).

3. Sample Analysis:

- Quantify the concentration of tomivosertib in the collected samples using a validated analytical method, such as LC-MS/MS.

4. Data Analysis:

- Calculate the apparent permeability coefficient (P_{app}) for both A-to-B and B-to-A transport.
- Calculate the efflux ratio (ER) by dividing the P_{app} (B-to-A) by the P_{app} (A-to-B). An ER significantly greater than 2 suggests the involvement of active efflux.

Protocol 2: In Vivo Oral Bioavailability Study in Rodents

This protocol outlines a general procedure for determining the oral bioavailability of a tomivosertib formulation in rats or mice.

1. Animal Preparation:

- Acclimate male Sprague-Dawley rats or CD-1 mice for at least one week before the study.
- Fast the animals overnight with free access to water.

2. Dosing and Sample Collection:

- Divide the animals into two groups: intravenous (IV) and oral (PO) administration.
- Prepare the dosing formulations. For the IV group, dissolve tomivosertib in a suitable vehicle. For the PO group, prepare the test formulation (e.g., suspension, solution, or advanced formulation).
- Administer the respective doses.
- Collect blood samples at predetermined time points via a suitable route (e.g., tail vein, retro-orbital sinus).

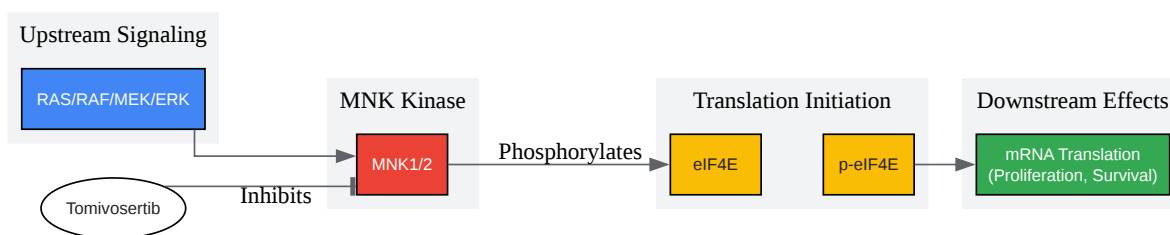
3. Plasma Sample Processing and Analysis:

- Process the blood samples to obtain plasma and store at -80°C until analysis.
- Quantify the concentration of tomivosertib in the plasma samples using a validated LC-MS/MS method.

4. Pharmacokinetic Analysis:

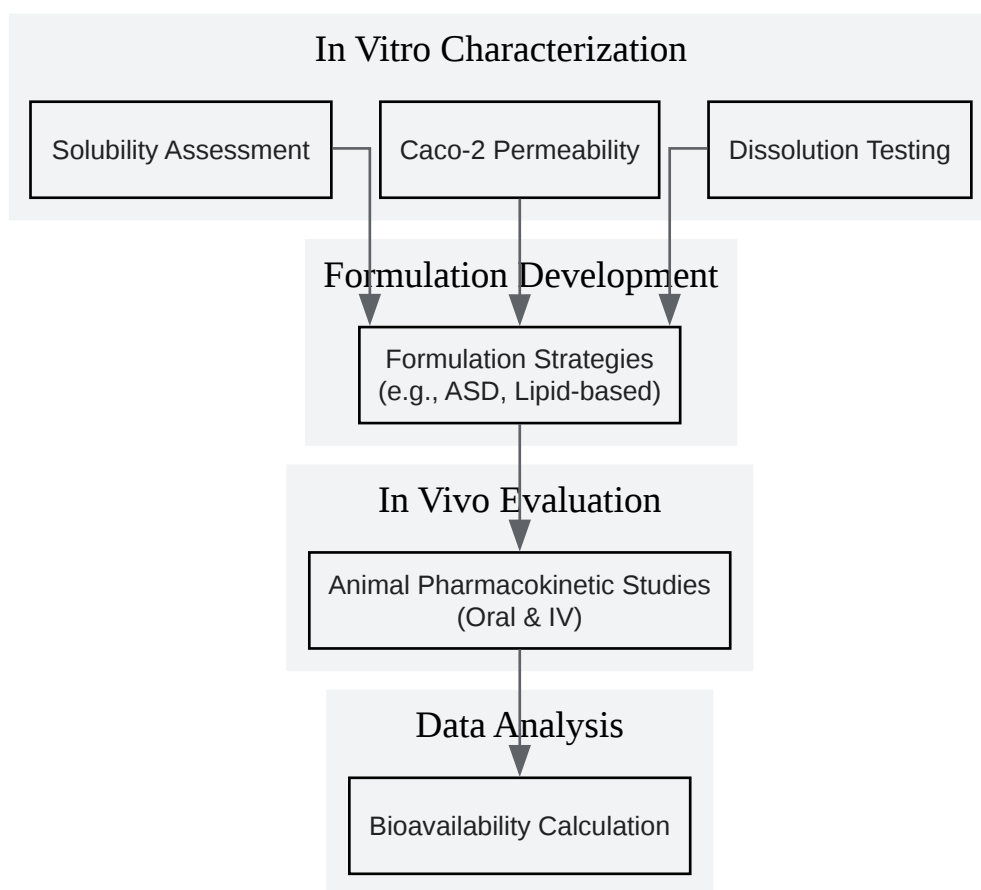
- Calculate the pharmacokinetic parameters for both IV and PO routes, including the Area Under the Curve (AUC).
- Calculate the absolute oral bioavailability (F%) using the formula: $F\% = (AUC_{PO} / AUC_{IV}) * (Dose_{IV} / Dose_{PO}) * 100$.

Visualizations



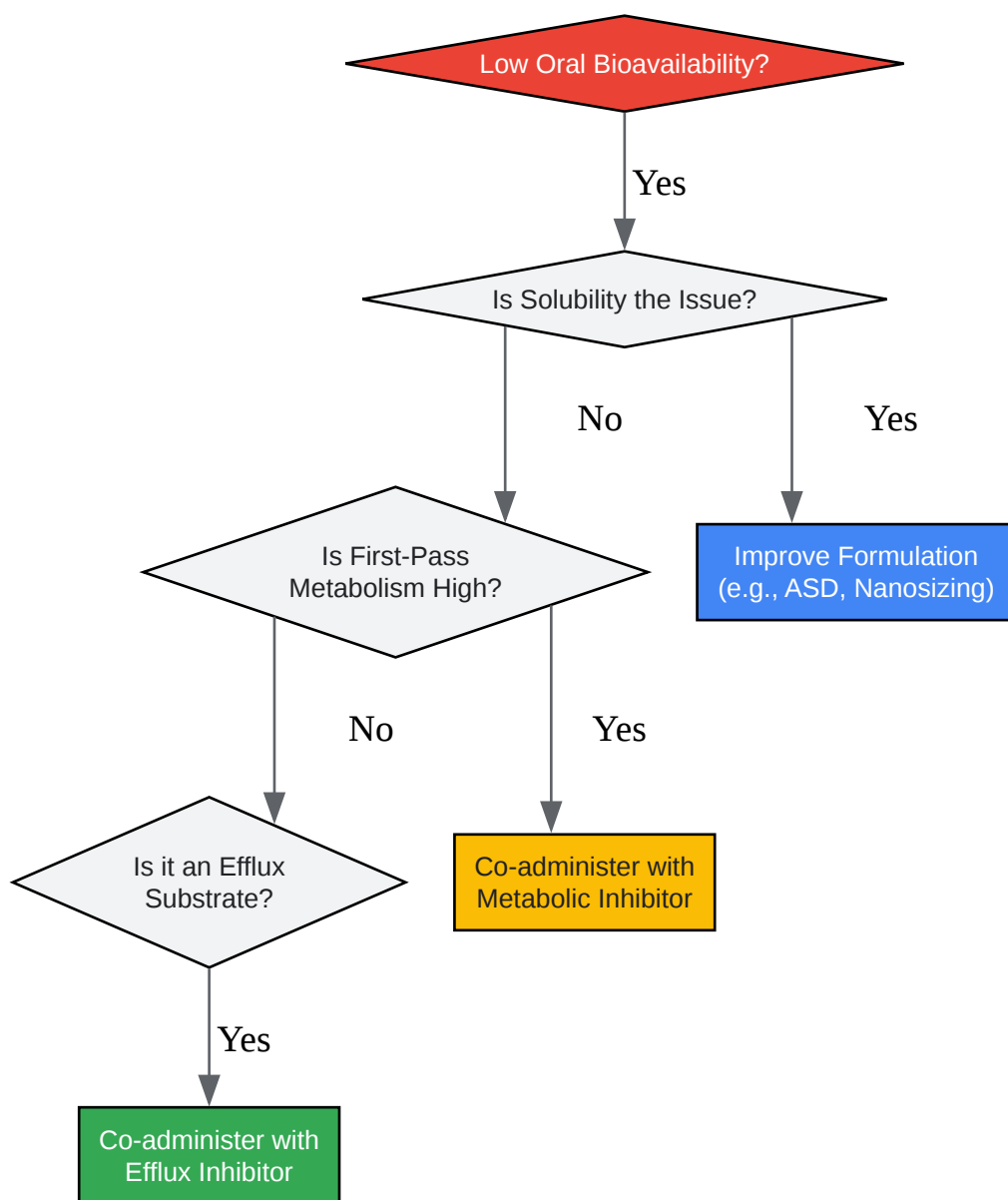
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Caption: Signaling pathway inhibited by tomivosertib.



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Caption: Experimental workflow for improving oral bioavailability.



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Caption: Troubleshooting decision tree for low bioavailability.

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